4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
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Overview
Description
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that features a methoxy group and a trifluoromethyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline involves the reaction of 4-methoxyaniline with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-methoxy-N-(2,2,2-trifluoroethyl)aniline: Similar structure but with a different trifluoromethyl substitution pattern.
4-methoxy-3-(trifluoromethyl)benzoyl chloride: Similar structure but with a different functional group.
Uniqueness
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQIWIWKCAKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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